molecular formula C8H11IN2O2S B127209 4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide CAS No. 151140-66-8

4-Amino-3-iodo-N-methyl-benzenemethanesulfonamide

Cat. No.: B127209
CAS No.: 151140-66-8
M. Wt: 326.16 g/mol
InChI Key: RXEPUECCBQHJEV-UHFFFAOYSA-N
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Description

4-Amino-3-iodo-N-methylbenzenemethanesulfonamide is a chemical compound with the molecular formula C8H11IN2O2S and a molecular weight of 326.15 . It is also known by other synonyms such as 1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide . The compound appears as a pale yellowish solid .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CNS(=O)(=O)CC1=CC(=C(C=C1)N)I . The InChI representation is: InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3 .


Physical and Chemical Properties Analysis

The compound has a predicted boiling point of 440.3±55.0 °C . Its predicted density is 1.848±0.06 g/cm3 . It is soluble in dichloromethane and methanol . The compound’s pKa is predicted to be 10.94±0.40 .

Mechanism of Action

The mechanism of action for this compound is not explicitly mentioned in the retrieved data. It’s known to be an intermediate in synthesizing other compounds .

Properties

IUPAC Name

1-(4-amino-3-iodophenyl)-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2S/c1-11-14(12,13)5-6-2-3-8(10)7(9)4-6/h2-4,11H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEPUECCBQHJEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1=CC(=C(C=C1)N)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70444533
Record name 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

151140-66-8
Record name 1-(4-Amino-3-iodophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70444533
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 1.06 g (5.31 mmol, 1.0 equiv.) of 4-amino-N-methylbenzenemethanesulfonamide in 20 mL of acetonitrile was added 0.862 g (5.31 mmol, 1.0 equiv.) of iodine monochloride. The reaction was stirred for 15 minutes at room temperature. The mixture was partitioned between 25 mL of ethyl acetate and 15 mL of 20% aqueous sodium thiosulfate. The organic layer was dried over anhydrous sodium sulfate, filtered and concentrated in vacuo to yield an oil. The oil was filtered through a plug of silica gel using 40% ethyl acetate in hexane to yield 1.13 g (65%) of 4-amino-3-iodo-N-methylbenzenemethanesulfonamide
Quantity
1.06 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0.862 g
Type
reactant
Reaction Step Two

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